Diethyl 5-{[(4-chloro-3-methyl-1,2-oxazol-5-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-DIETHYL 5-(4-CHLORO-3-METHYL-1,2-OXAZOLE-5-AMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their aromatic properties and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIETHYL 5-(4-CHLORO-3-METHYL-1,2-OXAZOLE-5-AMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE typically involves multi-step organic reactions. The starting materials often include thiophene derivatives, oxazole derivatives, and various reagents for functional group transformations. Common reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors, automated synthesis, and advanced purification methods like chromatography and crystallization are often employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups, such as nitro groups, to amines.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in organic synthesis.
Biology
In biological research, thiophene derivatives are often explored for their potential biological activities, such as antimicrobial, antifungal, and anticancer properties. This compound may be studied for its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, compounds with similar structures are investigated for their therapeutic potential. They may serve as lead compounds for drug development, particularly in the treatment of diseases where thiophene derivatives have shown efficacy.
Industry
In the industrial sector, thiophene derivatives are used in the production of materials with specific properties, such as conductive polymers, dyes, and pigments. This compound may find applications in the development of new materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 2,4-DIETHYL 5-(4-CHLORO-3-METHYL-1,2-OXAZOLE-5-AMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylate derivatives: These compounds share the thiophene core structure and exhibit similar chemical properties.
Oxazole derivatives: Compounds with the oxazole ring system, which may have comparable biological activities.
Chlorinated aromatic compounds:
Uniqueness
The uniqueness of 2,4-DIETHYL 5-(4-CHLORO-3-METHYL-1,2-OXAZOLE-5-AMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H17ClN2O6S |
---|---|
Molecular Weight |
400.8 g/mol |
IUPAC Name |
diethyl 5-[(4-chloro-3-methyl-1,2-oxazole-5-carbonyl)amino]-3-methylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C16H17ClN2O6S/c1-5-23-15(21)9-7(3)12(16(22)24-6-2)26-14(9)18-13(20)11-10(17)8(4)19-25-11/h5-6H2,1-4H3,(H,18,20) |
InChI Key |
HMNOPWSDXIUARW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=C(C(=NO2)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.